

Dillenitin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dillenitin**
Cat. No.: **B191091**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenitin is a naturally occurring flavonoid found in plants of the *Dillenia* genus. As a member of the flavonol subclass of flavonoids, it possesses a characteristic 3-hydroxyflavanone backbone. Preliminary research, primarily on extracts of *Dillenia* species, suggests that **dillenitin** may exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action are thought to involve the modulation of key cellular signaling pathways, such as Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a summary of the available information on **dillenitin**, including its chemical identity, and a review of the biological activities reported for extracts containing this compound. Due to a scarcity of research on isolated **dillenitin**, this guide also incorporates data from related flavonoids and plant extracts to infer potential properties and mechanisms, highlighting the need for further investigation into this promising natural product.

Chemical Identification

Identifier	Value	Citation
Systematic Name	2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one	[1]
CAS Number	3306-29-4	[1]
Molecular Formula	C ₁₇ H ₁₄ O ₇	[1]
Molecular Weight	330.29 g/mol	[1]

Synonyms

- 3',4'-Dimethoxy-3,5,7-trihydroxyflavone[\[2\]](#)
- Quercetin 3',4'-dimethyl ether[\[3\]](#)
- 3,5,7-Trihydroxy-3',4'-dimethoxyflavone[\[3\]](#)

Biological Activities and Quantitative Data

The biological activities of **dillenitin** have not been extensively studied as an isolated compound. The majority of the available data is derived from studies on crude extracts of plants from the *Dillenia* genus, which are known to contain **dillenitin** among other flavonoids.

Anticancer Activity

Extracts of *Dillenia* species have demonstrated cytotoxic effects against various cancer cell lines. While these extracts contain a mixture of compounds, including **dillenitin**, the specific contribution of **dillenitin** to this activity is not yet fully elucidated.

Plant Extract	Cell Line	IC ₅₀ (µg/mL)	Citation
Dillenia suffruticosa (Ethyl Acetate Extract)	MCF-7 (Breast Cancer)	76 ± 2.3 (24h), 58 ± 0.7 (48h), 39 ± 3.6 (72h)	[1]
Dillenia suffruticosa (Dichloromethane Extract)	MCF-7 (Breast Cancer)	20.3 ± 2.8 (24h), 17.8 ± 1.5 (48h), 15.5 ± 0.5 (72h)	[4]

Antioxidant Activity

The antioxidant potential of **dillenitin** is inferred from studies on Dillenia extracts. The primary mechanism is believed to be through free radical scavenging.

Assay	Test Substance	IC ₅₀ (µg/mL)	Citation
DPPH Radical Scavenging	Dillenia indica Methanol Extract	100.53	[1]

Experimental Protocols

Detailed experimental protocols for assays performed specifically with purified **dillenitin** are scarce in publicly available literature. The following are generalized protocols for key assays, based on studies of plant extracts containing flavonoids.

Isolation and Purification of Dillenitin

Dillenitin can be isolated from the leaves of *Dillenia indica*. A general procedure involves:

- Extraction: The dried and powdered plant material is subjected to extraction with methanol.
- Fractionation: The crude methanolic extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatography: The fraction containing **dillenitin** is further purified using chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure **dillenitin**.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

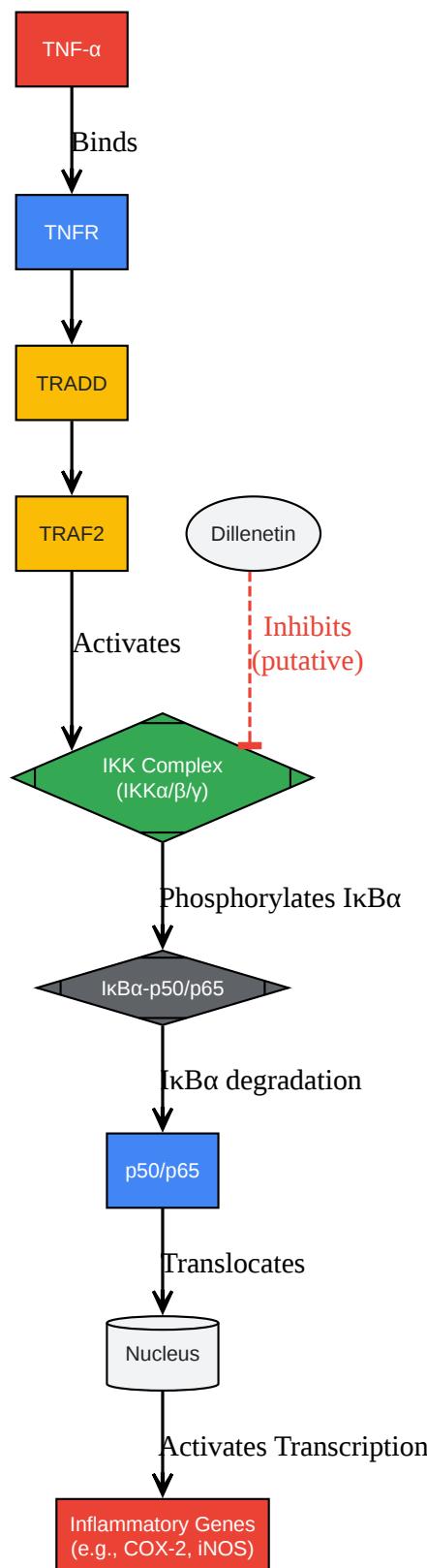
This assay is commonly used to determine the free radical scavenging activity of a compound.

- Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

- Reaction Mixture: Various concentrations of the test compound (**dillenitin**) are added to the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture. The IC_{50} value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

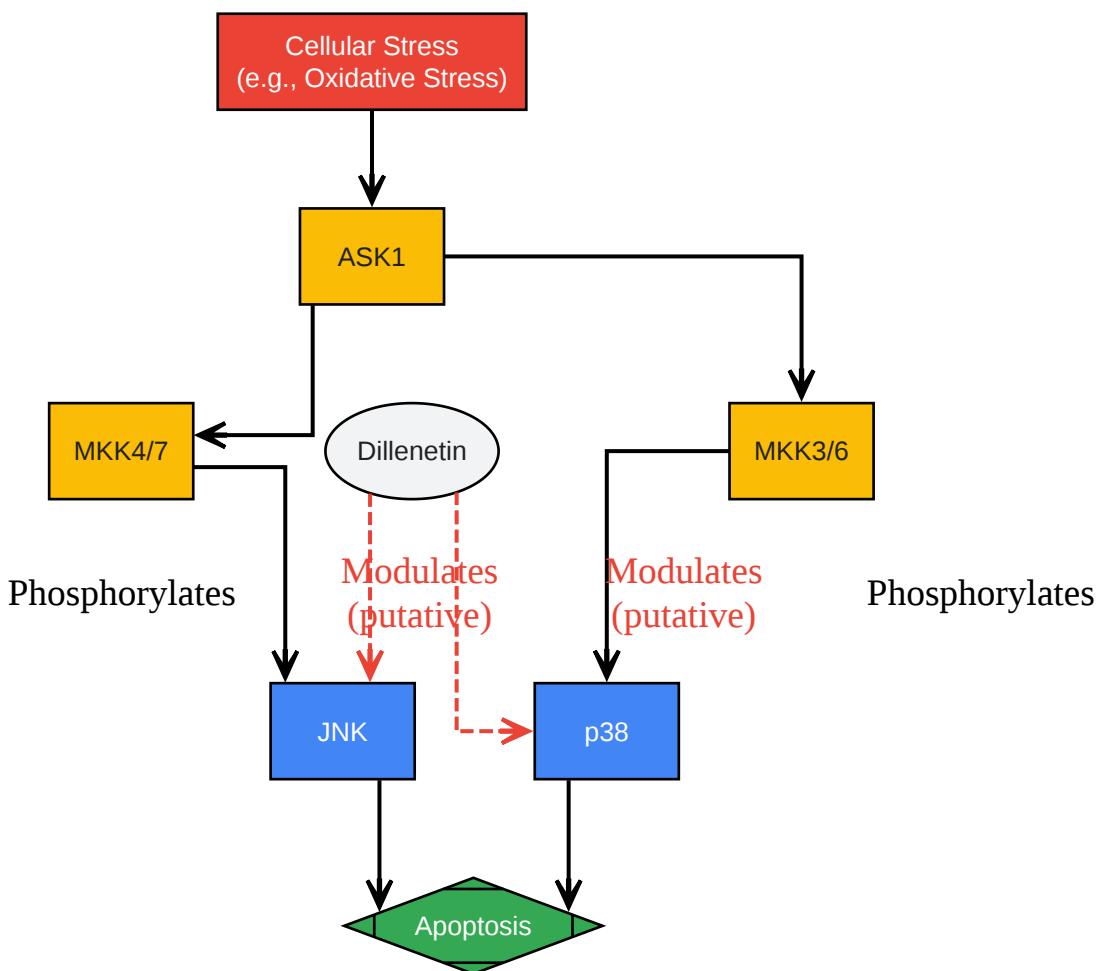

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of **dillenitin** for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
- Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC_{50} value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways

The precise mechanisms by which **dillenitin** exerts its biological effects are not well-defined. However, based on studies of structurally similar flavonoids and extracts from *Dillenia* species, it is hypothesized to modulate key inflammatory and cell survival pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway. **Dillenitin** may exert its anti-inflammatory and pro-apoptotic effects by interfering with NF-κB activation.



[Click to download full resolution via product page](#)

Caption: Putative inhibition of the NF-κB pathway by **dillenitin**.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate this pathway, and **dillenitin** may share this property, contributing to its potential anticancer effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Induction of apoptosis through oxidative stress-related pathways in MCF-7, human breast cancer cells, by ethyl acetate extract of Dillenia suffruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis through oxidative stress-related pathways in MCF-7, human breast cancer cells, by ethyl acetate extract of Dillenia suffruticosa | springermedicine.com [springermedicine.com]
- 4. Induction of cell cycle arrest and apoptosis in caspase-3 deficient MCF-7 cells by Dillenia suffruticosa root extract via multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dillenitin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b191091#dillenitin-synonyms-and-cas-number\]](https://www.benchchem.com/product/b191091#dillenitin-synonyms-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com